N-(3-chloro-4-fluorophenyl)thian-4-amine
Description
N-(3-Chloro-4-fluorophenyl)thian-4-amine is a halogenated aromatic amine featuring a thian (tetrahydrothiopyran) ring substituted at the 4-position with an amine group linked to a 3-chloro-4-fluorophenyl moiety. Its molecular formula is C₁₁H₁₂ClFNS, with a molecular weight of 245.74 g/mol. This compound is of interest in pharmaceutical research, particularly as a precursor or intermediate in synthesizing bioactive molecules. The chloro and fluoro substituents enhance its lipophilicity and metabolic stability, making it a candidate for drug discovery pipelines targeting kinase inhibitors or receptor modulators .
Properties
Molecular Formula |
C11H13ClFNS |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
InChI |
InChI=1S/C11H13ClFNS/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
ALHBXPKTKRBDGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution and Reduction Route
Step 1: Preparation of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
This intermediate is synthesized by reacting 7-fluoro-6-nitro-4-quinazolinone with 3-chloro-4-fluoroaniline in the presence of triethylamine and phosphorus oxychloride as chlorinating agents in toluene at elevated temperatures (80–90 °C) for 6 hours, followed by reaction at 40–50 °C for 1 hour to complete substitution.
Step 2: Nucleophilic Aromatic Substitution with Thiol
The compound N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is subjected to nucleophilic aromatic substitution with (4-methoxyphenyl)methanethiol in aqueous sodium hydroxide at room temperature. This reaction selectively replaces the 7-fluoro substituent with a (4-methoxybenzyl)thio group, yielding N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine in 99% yield as a bright yellow powder.
Step 3: Reduction to Diamine
The nitro group in the above intermediate is reduced under hydrogenation conditions using Raney nickel catalyst in tetrahydrofuran at room temperature under a hydrogen atmosphere (1 atm) overnight. This step yields N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, the target diamine compound.
Amination and Subsequent Functionalization
Step 4: Amination with Piperidine Derivatives
The diamine intermediate can be further reacted with piperidine derivatives, such as tert-butyl 4-oxopiperidine-1-carboxylate, in acetic acid at room temperature, followed by reduction with sodium triacetoxyborohydride to form substituted piperidinyl quinazoline derivatives. These are purified by silica gel chromatography to isolate the desired amine-functionalized compounds.
Step 5: Acylation
Amino-substituted quinazoline derivatives can be acylated by reaction with acid chlorides (e.g., acryloyl chloride) in tetrahydrofuran with triethylamine as a base at low temperatures (0–25 °C), followed by aqueous workup and chromatographic purification to yield acylated amine products.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Substitution of quinazolinone | 7-fluoro-6-nitro-4-quinazolinone + 3-chloro-4-fluoroaniline, POCl3, triethylamine, toluene, 80–90 °C, 6 h + 40–50 °C, 1 h | ~83 (crude) | Industrial scale, purified by recrystallization |
| 2 | Nucleophilic aromatic substitution | (4-methoxyphenyl)methanethiol, NaOH aq., room temp, 2 h | 99 | Bright yellow powder, high purity |
| 3 | Catalytic hydrogenation | Raney nickel, THF, H2 (1 atm), room temp, overnight | 90 | Reduction of nitro to amine |
| 4 | Reductive amination | tert-butyl 4-oxopiperidine-1-carboxylate, AcOH, NaBH(OAc)3, room temp, 2 h | 62 | Purified by silica gel chromatography |
| 5 | Acylation | Acryloyl chloride, TEA, THF, 0–25 °C, 30 min | 66 | Chromatographic purification |
The synthesized compounds are characterized by a suite of spectroscopic methods:
Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the substitution pattern and integrity of the aromatic and heterocyclic rings.
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
Fourier Transform Infrared Spectroscopy (FTIR): Used to verify functional groups, especially amine and thioether moieties.
Melting Point Determination: Indicates purity and crystallinity.
The nucleophilic aromatic substitution step proceeds with excellent yield and selectivity under mild conditions, facilitated by the electron-withdrawing nitro group activating the aromatic ring for substitution by thiol nucleophiles.
The reduction step using Raney nickel is efficient and preserves sensitive functional groups, yielding the diamine in high purity.
Reductive amination with piperidine derivatives and subsequent acylations are versatile for introducing further functionalities, enabling the synthesis of derivatives with potential biological activities.
Industrial scale synthesis of intermediates such as N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is well-established, with robust reaction conditions and purification protocols ensuring high yield and purity.
The preparation of N-(3-chloro-4-fluorophenyl)thian-4-amine and related quinazoline derivatives involves a multi-step synthetic approach centered on nucleophilic aromatic substitution, catalytic reduction, and amination strategies. The protocols are supported by detailed research data, including high yields, reproducibility, and comprehensive analytical characterization. These methods are adaptable for scale-up and derivatization, making them valuable for medicinal chemistry and agrochemical research.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)thian-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)thian-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)thian-4-amine involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity . Additionally, it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
N-(3-Bromo-4-fluorophenyl)thian-4-amine
- Molecular Formula : C₁₁H₁₃BrFNS
- Molecular Weight : 290.20 g/mol
- Key Differences: Substitution of chlorine with bromine increases molecular weight and polarizability. This enhances van der Waals interactions in binding pockets but may reduce solubility. Both compounds serve as high-purity API intermediates, though the bromo derivative is noted for its use in global pharmaceutical manufacturing under ISO-certified processes .
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- Molecular Formula : C₁₆H₁₃ClFN₃S
- Molecular Weight : 333.81 g/mol
- Key Differences: Replaces the thian ring with a thiazole core and introduces a methyl group on the phenyl ring. This structural variation confers antibacterial activity (notably against Staphylococcus aureus), highlighting the role of the thiazole ring in enhancing biological activity compared to thian-based analogues .
Heterocyclic Core Variations
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine Derivatives
- Core Structure : Purine ring instead of thian.
- Key Findings : Derivatives exhibit potent antifungal activity, outperforming reference drug abacavir. The purine core facilitates hydrogen bonding with fungal enzyme active sites, a mechanism less accessible to thian-based compounds .
N-(4-Fluorophenyl)methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₉H₁₄FN₃S
- Key Differences: Thieno-pyrimidine core with a fluorophenylmethyl group. Predicted collision cross-section data (via computational models) suggest enhanced pharmacokinetic properties due to aromatic stacking interactions, a feature less pronounced in thian analogues .
Quinazoline-Based Analogues
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
- Core Structure : Quinazoline with nitro and fluoro substituents.
- Applications: Used in kinase inhibitor research, leveraging the planar quinazoline ring for ATP-binding pocket interactions. The nitro group introduces electron-withdrawing effects, enhancing target affinity compared to non-nitrated thian derivatives .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
Structural and Functional Analysis Table
Biological Activity
N-(3-chloro-4-fluorophenyl)thian-4-amine is a compound with significant potential in medicinal chemistry due to its unique structural features, particularly the thiane ring and halogenated aromatic substituents. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Structural Overview
This compound consists of a thiane ring linked to a 3-chloro-4-fluorophenyl group via an amine bond. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring enhances the compound's chemical reactivity and biological interactions. The thiane ring contributes to its unique electronic properties, which may influence its biological efficacy.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- Compounds with similar structural features often exhibit enzyme inhibition properties. The halogenated aromatic rings can interact with various enzymes, potentially modulating metabolic pathways.
-
Receptor Binding :
- The structural characteristics may allow this compound to bind to specific receptors involved in neurotransmitter systems or other signaling pathways. This could lead to alterations in physiological responses.
-
Antimicrobial Activity :
- Halogenated compounds are frequently studied for their antimicrobial properties. Preliminary investigations suggest that this compound could exhibit similar effects, warranting further exploration in this area.
-
Hydrogen Bonding :
- The amine group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids, which is crucial for its biological activity.
Comparative Analysis
The biological activity of this compound can be compared with other thian derivatives and halogenated compounds:
Anticancer Potential
Research has indicated that compounds structurally related to this compound can act as effective inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. For instance, derivatives with similar substituents have shown nanomolar IC50 values against various cancer cell lines, indicating strong cytotoxic effects .
Antimicrobial Studies
In vitro studies have demonstrated that certain thian derivatives possess significant antibacterial activity. For example, compounds with halogen substitutions have been tested against bacterial strains such as Staphylococcus aureus, showing promising results that could be extrapolated to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
